Octadecyl(triphenyl)silane
Description
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Structure
2D Structure
Properties
CAS No. |
6623-64-9 |
|---|---|
Molecular Formula |
C36H52Si |
Molecular Weight |
512.9 g/mol |
IUPAC Name |
octadecyl(triphenyl)silane |
InChI |
InChI=1S/C36H52Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-26-33-37(34-27-20-17-21-28-34,35-29-22-18-23-30-35)36-31-24-19-25-32-36/h17-25,27-32H,2-16,26,33H2,1H3 |
InChI Key |
FOGRQNLYMPEPON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Octadecyl Triphenyl Silane
The synthesis of octadecyl(triphenyl)silane is primarily achieved through two principal reaction pathways, each utilizing distinct precursor chemistries to form the silicon-carbon bond that defines the compound.
One common method is the hydrosilylation of a long-chain alkene. This reaction involves the addition of a silicon-hydride bond across the double bond of an alkene. In the case of this compound, triphenylsilane (B1312308) (Ph₃SiH) is reacted with octadec-1-ene. The reaction is typically catalyzed by a transition metal complex.
A second major synthetic route involves the use of an organometallic reagent . This approach utilizes a Grignard or organolithium reagent. For instance, chlorotriphenylsilane (B103829) can be reacted with n-octadecyllithium. chemsrc.com The strong nucleophilicity of the octadecyl anion facilitates the displacement of the chloride ion on the silicon atom, forming the desired this compound.
The primary chemical precursors involved in these synthetic routes are detailed below.
Table 1: Key Precursors for this compound Synthesis
| Precursor Name | CAS Number | Role in Synthesis |
|---|---|---|
| Triphenylsilane | 789-25-3 | Silicon-hydride source for hydrosilylation |
| Octadec-1-ene | 112-88-9 | 18-carbon alkene substrate for hydrosilylation |
| Chlorotriphenylsilane | 76-86-8 | Electrophilic silicon source for organometallic route |
Data sourced from Chemsrc. chemsrc.com
Advanced Separation and Purification Techniques for High Purity Organosilanes
Achieving high purity in organosilanes like octadecyl(triphenyl)silane requires the removal of unreacted precursors, catalysts, and side-products. Given the low volatility and thermal sensitivity of many larger organosilanes, a variety of advanced techniques are employed.
Chromatographic Separation: Column chromatography is a fundamental technique for purifying organosilanes. However, challenges arise when the product and impurities have similar polarities, such as separating an alkylsilane product from the unreacted triphenylsilane (B1312308) precursor. reddit.com In such cases, optimization of the stationary phase (e.g., using phenyl-functionalized silica) and the mobile phase (solvent system) is critical for achieving effective separation. reddit.com
Distillation and Rectification: For volatile organosilane precursors or smaller organosilane products, distillation is a highly effective method. dtic.mil Techniques such as fractional distillation, vacuum distillation, and reactive distillation are used. patsnap.comgoogle.com Reactive distillation combines chemical reaction and distillation in a single unit, which can be used to convert impurities into compounds with significantly different boiling points, thereby facilitating their separation. patsnap.comgoogle.com For example, hydrogen-containing silane (B1218182) impurities can be reacted with a hydrogen halide to form a higher-boiling point organohalosilane, which is then more easily separated by distillation. google.com
Chemical Conversion of Impurities: This method involves selectively reacting impurities to form new substances that are easier to remove. A notable example is the slow partial hydrolysis of a mixture, where more reactive impurities (like trichlorosilanes in a dichlorosilane (B8785471) matrix) are converted into higher-boiling siloxanes, which can then be separated by distillation. dtic.mil
Adsorption Techniques: Adsorption processes can be used for the fine purification of silanes. google.com The crude product is passed through a bed of adsorbent material that selectively retains specific impurities, allowing the high-purity organosilane to pass through.
Analytical Verification of Purity: The purity of the final product is typically confirmed using a suite of analytical methods. These include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for detecting trace elemental impurities. obrnutafaza.hr
Table 2: Summary of Purification Techniques for Organosilanes
| Technique | Principle | Applicability |
|---|---|---|
| Column Chromatography | Differential partitioning of components between stationary and mobile phases. | Broadly applicable, especially for non-volatile compounds like this compound. reddit.com |
| Distillation/Rectification | Separation based on differences in boiling points. | Best suited for volatile precursors and smaller organosilanes. dtic.milgoogle.com |
| Reactive Distillation | Simultaneous reaction and distillation to convert and separate impurities. | Effective for specific impurity types in volatile silane mixtures. patsnap.comgoogle.com |
| Chemical Conversion | Selective reaction of impurities to facilitate separation. | Useful for removing impurities with similar physical properties to the main product. dtic.mil |
Advanced Spectroscopic Characterization and Elucidation of Octadecyl Triphenyl Silane S Molecular Architecture
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy serves as a fundamental tool for the structural elucidation of octadecyl(triphenyl)silane, offering detailed insights into the hydrogen, carbon, and silicon atomic environments.
Proton (¹H) NMR for Alkyl Chain and Phenyl Group Environments
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the long alkyl chain and the aromatic phenyl groups. The protons of the three phenyl groups attached to the silicon atom typically exhibit complex multiplets in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. Specifically, the protons in the ortho, meta, and para positions of the phenyl rings will have slightly different chemical shifts due to their varying proximity to the silicon atom and the influence of the other rings. For triphenylsilane (B1312308) itself, these protons often appear as a multiplet. researchgate.net
The octadecyl chain protons produce signals in the aliphatic region of the spectrum. The terminal methyl (CH₃) group is expected to show a triplet at approximately 0.88 ppm. The methylene (B1212753) (CH₂) groups of the long chain will present as a broad multiplet around 1.25 ppm. The methylene group alpha to the silicon atom is deshielded and would appear further downfield, typically in the range of 0.8-1.2 ppm.
| Proton Environment | Predicted Chemical Shift (ppm) | Splitting Pattern |
| Phenyl groups (Ar-H) | 7.0 - 8.0 | Multiplet |
| Methylene adjacent to Si (-Si-CH₂-) | 0.8 - 1.2 | Multiplet |
| Methylene chain (-(CH₂)₁₆-) | ~1.25 | Broad Multiplet |
| Terminal methyl (-CH₃) | ~0.88 | Triplet |
This interactive table provides predicted ¹H NMR chemical shifts for this compound.
Carbon-13 (¹³C) NMR for Carbon Skeleton and Aromatic Ring Analysis
The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The phenyl carbons exhibit signals in the aromatic region (125-150 ppm). The carbon atom directly bonded to the silicon (ipso-carbon) is expected around 134-137 ppm, while the ortho, meta, and para carbons will have distinct chemical shifts.
The carbons of the octadecyl chain are observed in the aliphatic region of the spectrum. The terminal methyl carbon appears at approximately 14 ppm. The long chain of methylene carbons will produce a series of signals between 22 and 34 ppm, with the carbon alpha to the silicon atom being the most deshielded of the alkyl chain carbons, typically appearing around 10-15 ppm.
| Carbon Environment | Predicted Chemical Shift (ppm) |
| Phenyl C (ipso) | 134 - 137 |
| Phenyl C (ortho, meta, para) | 128 - 136 |
| Methylene adjacent to Si (-Si-CH₂-) | 10 - 15 |
| Methylene chain (-(CH₂)₁₆-) | 22 - 34 |
| Terminal methyl (-CH₃) | ~14 |
This interactive table presents predicted ¹³C NMR chemical shifts for this compound.
Silicon-29 (²⁹Si) NMR for Silicon Coordination and Bonding Characterization
²⁹Si NMR spectroscopy is a powerful technique for directly probing the silicon environment. For tetracoordinate silicon compounds, the chemical shifts are sensitive to the nature of the substituents. In this compound, the silicon atom is bonded to one alkyl group and three phenyl groups. The ²⁹Si chemical shift for triphenylsilane derivatives is influenced by the electronic properties of the fourth substituent. For triphenylsilane itself, the ²⁹Si chemical shift is reported to be around -18.5 ppm. The substitution of the hydrogen with an octadecyl group is expected to cause a downfield shift. The predicted chemical shift for this compound would be in the range of -5 to -15 ppm relative to tetramethylsilane (B1202638) (TMS).
Solid-State NMR for Conformational Analysis and Chain Dynamics (e.g., of Octadecyl Chains)
Solid-state NMR (ssNMR) provides valuable information about the conformation and dynamics of the octadecyl chains in the solid state. Studies on similar long-chain alkylsilanes attached to surfaces have shown that the conformation of the alkyl chains can be determined. For instance, solid-state ¹³C NMR can distinguish between all-trans (ordered) and gauche (disordered) conformations of the octadecyl chains. At lower temperatures, the octadecyl chains may adopt a more ordered, all-trans conformation, which transitions to a more disordered state with increasing temperature. This is observed through changes in the ¹³C chemical shifts and line broadening. The dynamics of the chain, such as rotational motion around the Si-C bond, can also be investigated using various solid-state NMR techniques.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the functional groups and providing information about the conformational state of this compound.
Fourier Transform Infrared (FTIR) Spectroscopy of Silane (B1218182) Derivatives
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the phenyl groups, the alkyl chain, and the Si-phenyl bond.
The key vibrational modes include:
Aromatic C-H stretching: These bands appear above 3000 cm⁻¹, typically in the range of 3050-3070 cm⁻¹.
Aliphatic C-H stretching: The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups of the octadecyl chain are observed in the 2850-2960 cm⁻¹ region.
Aromatic C=C stretching: These vibrations within the phenyl rings give rise to several bands in the 1400-1600 cm⁻¹ region. A characteristic sharp band around 1428 cm⁻¹ is indicative of the Si-Ph bond.
CH₂ bending (scissoring): This mode for the alkyl chain appears around 1465 cm⁻¹.
Si-Ph stretching: A strong band associated with the Si-phenyl bond is typically observed around 1100-1120 cm⁻¹.
Aromatic C-H out-of-plane bending: These strong bands in the 700-750 cm⁻¹ region are characteristic of monosubstituted benzene (B151609) rings.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H stretch | 3050 - 3070 |
| Aliphatic C-H stretch | 2850 - 2960 |
| Aromatic C=C stretch | 1400 - 1600 |
| Si-Ph related band | ~1428 |
| CH₂ bending | ~1465 |
| Si-Ph stretch | 1100 - 1120 |
| Aromatic C-H out-of-plane bend | 700 - 750 |
This interactive table summarizes the expected FTIR absorption bands for this compound.
Raman Spectroscopy for Molecular Vibrations and Intermolecular Interactions
Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of this compound. The resulting spectrum is a molecular fingerprint, revealing characteristic vibrations of both the aromatic triphenylsilyl head and the aliphatic octadecyl tail. Analysis of the Raman spectrum provides insight into the molecule's structural integrity and the subtle intermolecular interactions that govern its condensed-phase behavior. researchgate.netrsc.org
Detailed Research Findings:
The Raman spectrum of this compound is dominated by features corresponding to its distinct chemical moieties.
Triphenylsilyl Group Vibrations: The phenyl rings give rise to a series of sharp, intense bands. Key vibrations include the ring puckering and C-H bending modes. jkps.or.kr The displacement of the π-electron cloud in the phenyl rings results in characteristically intense Raman lines. jkps.or.kr The Si-Phenyl (Si-C₆H₅) stretching and deformation modes are also observable, providing direct evidence of the substitution on the silicon atom.
Octadecyl Chain Vibrations: The long alkyl chain produces a set of characteristic bands. The C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region. More informative are the C-C stretching and CH₂ twisting and rocking modes, which are sensitive to the conformational order of the chain. nih.gov In a well-ordered, all-trans conformation, typical of the crystalline state or self-assembled monolayers, these bands are sharp and well-defined. nih.gov
Intermolecular Interactions: Raman spectroscopy is particularly sensitive to the conformational order of the octadecyl chains, which is dictated by intermolecular van der Waals forces. nih.gov An increase in the intensity and a shift in the position of the C-C skeletal vibrations can indicate a higher degree of lateral packing and ordering among adjacent alkyl chains. nih.govnih.gov This phenomenon, often described as "salting-out" in aqueous environments for similar molecules, leads to increased alkyl chain order due to enhanced intermolecular interactions. nih.gov Low-frequency (THz) vibrations, though challenging to measure, can provide further information on collective motions and delocalized intra- and inter-molecular modes. nih.gov
The following table summarizes the expected characteristic Raman peaks for this compound based on data from analogous compounds.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Associated Molecular Moiety |
| ~3050-3070 | Aromatic C-H Stretch | Triphenyl |
| ~2800-3000 | Aliphatic C-H Stretch | Octadecyl |
| ~1590 | C=C Ring Stretch | Triphenyl |
| ~1100-1130 | Si-Phenyl Stretch | Triphenylsilyl |
| ~1000 | Ring Breathing Mode | Triphenyl |
| ~1060-1120 | C-C Skeletal Stretch (trans conformation) | Octadecyl |
| ~700-800 | C-H Out-of-plane Bend | Triphenyl |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the unambiguous identification and structural elucidation of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically within 5 ppm), HRMS provides a precise molecular mass that can be used to determine the compound's elemental composition, confirming its chemical formula as C₃₆H₅₂Si.
Detailed Research Findings:
In an HRMS experiment, this compound would be ionized, often using techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), to form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. The precise mass of this ion is then measured.
Beyond confirming the molecular formula, tandem mass spectrometry (MS/MS) experiments on the isolated molecular ion reveal the compound's fragmentation pattern. This pattern provides valuable structural information, corroborating the connectivity of the triphenylsilyl head group and the octadecyl tail. The fragmentation of organosilicon compounds often involves characteristic losses of substituents from the silicon atom. daneshyari.comnih.gov
For this compound, the expected fragmentation pathways include:
Cleavage of the Si-C bond connecting the octadecyl chain, leading to a stable triphenylsilyl cation or related fragments. This is often a dominant fragmentation pathway for alkylsilanes. nih.gov
Loss of phenyl groups from the triphenylsilyl moiety.
Fragmentation along the octadecyl chain , resulting in a series of peaks separated by 14 Da (corresponding to CH₂ units). libretexts.org
The table below details the expected major fragments of this compound and their calculated exact masses.
| Fragment Ion (Formula) | Description of Neutral Loss | Calculated Exact Mass (m/z) |
| [C₃₆H₅₂Si]⁺ | Molecular Ion | 512.3860 |
| [C₁₈H₁₅Si]⁺ | Loss of Octadecyl radical (•C₁₈H₃₇) | 259.0961 |
| [C₃₀H₂₅Si]⁺ | Loss of Hexyl radical (•C₆H₁₃) | 417.1744 |
| [C₁₂H₁₀Si]⁺ | Loss of Phenyl radical (•C₆H₅) from [C₁₈H₁₅Si]⁺ | 182.0570 |
X-ray Diffraction (XRD) and Crystallography for Crystalline Structure Determination (if applicable)
X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov For a molecule like this compound, which combines a rigid, bulky head group with a flexible, long chain, single-crystal XRD could provide precise data on bond lengths, bond angles, and, most importantly, the intermolecular packing in the solid state. While a specific, publicly available crystal structure for this compound is not available, extensive studies on similar long-chain alkyl compounds and organosilane self-assembled monolayers (SAMs) allow for a well-founded prediction of its crystalline architecture. researchgate.netresearchgate.netrsc.org
Detailed Research Findings:
It is highly probable that this compound crystallizes in a lamellar (layered) structure, a common motif for molecules with long aliphatic chains. rsc.orgrsc.org This packing is driven by two primary forces:
Van der Waals Interactions: The long octadecyl chains of adjacent molecules would align parallel to one another, maximizing van der Waals contact. This self-assembly process leads to the formation of well-ordered, interdigitated hydrocarbon layers. rsc.org
Steric and Electrostatic Interactions: The bulky triphenylsilyl head groups would also pack in an ordered arrangement, forming distinct layers that are separated by the hydrocarbon regions.
Grazing incidence diffraction (GID) studies on closely related octadecylsilane (B103800) monolayers show that the alkyl chains typically adopt a hexagonal packing order. researchgate.netacs.org In the bulk crystal, a similar or slightly distorted (e.g., orthorhombic) packing of the chains is expected. nih.gov Powder XRD (PXRD) of a microcrystalline sample would reveal a series of sharp, regularly spaced peaks at low angles (high d-spacing), which are characteristic of a lamellar structure and correspond to the layer repeat distance. researchgate.net
The table below summarizes the expected crystallographic properties for this compound based on analogous structures.
| Crystallographic Parameter | Expected Observation | Underlying Reason |
| Crystal System | Likely Orthorhombic or Monoclinic | Common packing for long-chain hydrocarbons to optimize van der Waals forces. nih.gov |
| Packing Motif | Lamellar (Bilayer) Structure | Segregation of polar/bulky triphenylsilyl head groups and nonpolar octadecyl tails. rsc.orgrsc.org |
| Alkyl Chain Conformation | Predominantly all-trans | Minimizes steric hindrance and maximizes packing density. |
| Powder XRD Pattern | Strong, regularly spaced low-angle reflections | Corresponds to the (00l) planes of the lamellar repeat unit. researchgate.net |
| Molecular Cross-section | ~18-21 Ų | Typical for closely packed alkyl chains in a crystalline state. acs.org |
Investigation of Octadecyl Triphenyl Silane in Surface Chemistry and Interfacial Engineering
Formation and Characterization of Self-Assembled Monolayers (SAMs) and Multilayers
The formation of thin films using organosilanes, such as Octadecyl(triphenyl)silane, is a cornerstone of surface engineering, allowing for the precise modification of substrate properties. The process relies on the self-assembly of molecules into highly ordered structures, primarily self-assembled monolayers (SAMs). The structure and quality of these films are dictated by a complex interplay of chemical reactions at the substrate interface and intermolecular forces between the constituent molecules.
The adsorption of this compound onto hydroxylated surfaces like silica (B1680970) and various metal oxides is a multi-step process governed by hydrolysis and condensation reactions. cmu.edunih.gov The generally accepted mechanism begins with the hydrolysis of the reactive groups on the silicon atom of the silane (B1218182) molecule by water molecules present at the substrate interface. researchgate.net This initial step is crucial, as an adsorbed layer of water on the substrate surface facilitates the reaction, even in seemingly anhydrous conditions. researchgate.netresearchgate.net
Following hydrolysis, the resulting silanol (B1196071) intermediates physisorb onto the surface via hydrogen bonding. Subsequently, a condensation reaction occurs between the silanol groups of the silane and the hydroxyl groups (-OH) on the substrate, forming strong, covalent siloxane bonds (Si-O-Substrate). This anchors the molecules to the surface. Further stability is achieved through lateral condensation between adjacent hydrolyzed silane molecules, creating a cross-linked polysiloxane network parallel to the substrate surface. researchgate.netresearchgate.net This process effectively transforms a liquid-phase precursor into a robust, covalently bonded thin film.
The final structure and packing density of the monolayer are determined by the molecular architecture of this compound, specifically the interplay between its long alkyl chain and its bulky headgroup.
Alkyl Chain Length: The 18-carbon octadecyl chain plays a critical role in the ordering of the monolayer. The van der Waals interactions between adjacent long alkyl chains are a significant driving force for self-assembly, promoting a high degree of order and close packing. mdpi.com In well-formed monolayers, these interactions cause the alkyl chains to adopt a straight, all-trans conformation, leading to a dense, quasi-crystalline film structure. acs.orgillinois.edu
Triphenyl Group Sterics: In stark contrast to the ordering effect of the alkyl chain, the triphenyl group attached to the silicon atom introduces significant steric hindrance. The three bulky phenyl rings prevent the molecules from packing as closely as their linear alkyltrichlorosilane counterparts (e.g., Octadecyltrichlorosilane (B89594), OTS). cmu.edu Research on similarly structured silanes shows that steric bulk dramatically decreases the achievable surface coverage and packing density. cmu.edu This leads to a larger molecular footprint (area per molecule) and a less compact monolayer compared to those formed from silanes with smaller headgroups.
The table below summarizes the effect of steric hindrance on the packing density of various silane monolayers.
| Silane Type | Functional Groups | Primary Steric Factor | Resulting Packing Density |
| Monoalkylsilane | Single Alkyl Chain | Minimal | High (~5 chains/nm²) cmu.edu |
| Dialkylsilane | Two Alkyl Chains | Moderate | Reduced |
| Trialkylsilane | Three Alkyl Chains | High | Dramatically Decreased cmu.edu |
| This compound | One Alkyl Chain, Three Phenyl Groups | Very High | Significantly Reduced (relative to monoalkylsilanes) |
The kinetics of the hydrolysis and condensation reactions are paramount in controlling the quality and morphology of the resulting thin film. These reaction rates are highly sensitive to environmental conditions such as pH, temperature, and the concentration of water. nih.govunm.edu
The hydrolysis and condensation of silanes are catalyzed by both acid and base, with the reaction rate being at its minimum around a neutral pH of 7. researchgate.netunm.edu A carefully controlled reaction rate is essential for forming a uniform monolayer. If the kinetics are too rapid, particularly the condensation step, molecules may polymerize in the bulk solution before they can adsorb onto the substrate. This solution-phase polymerization leads to the formation of polysiloxane aggregates. harvard.edu These aggregates can then deposit onto the surface, resulting in a rough, non-uniform, and poorly adhered film rather than a smooth, well-ordered monolayer. nih.gov Therefore, optimizing the reaction conditions to favor surface-catalyzed condensation over solution-phase polymerization is critical for high-quality film growth.
Molecular Conformation and Dynamic Behavior at Solid-Liquid Interfaces
At the solid-liquid interface, the adsorbed this compound molecules are not static. Both the octadecyl chain and the triphenyl group exhibit distinct conformational and dynamic behaviors that define the properties of the interfacial layer.
The conformation of the octadecyl chains within the monolayer is a direct indicator of the film's order. In a densely packed, well-ordered SAM, the alkyl chains are predominantly in the low-energy, fully extended all-trans conformation. acs.orgillinois.edu This arrangement maximizes the stabilizing van der Waals forces between neighboring chains.
However, during the initial stages of monolayer formation, when surface coverage is low, the chains are typically in a liquid-like, disordered state with a high number of gauche defects. researchgate.net As the surface coverage increases, the chains are forced into a more upright and ordered state. For this compound, the steric hindrance from the triphenyl groups prevents the formation of a highly dense layer. This lower packing density reduces the lateral van der Waals forces between chains, making it more difficult to achieve a perfectly ordered all-trans state. Consequently, the octadecyl chains in these monolayers are expected to retain a higher degree of conformational disorder compared to more densely packed systems like those from OTS.
The orientation and mobility of the triphenyl groups at the interface are governed by a balance between surface-molecule interactions, intermolecular steric repulsion, and π-π interactions between phenyl rings. nih.gov The behavior of these aromatic groups is highly dependent on the local molecular concentration or packing density.
Studies on analogous systems have shown that at low surface coverage, phenyl groups tend to lie more parallel to the substrate surface to maximize favorable face-to-face interactions. nih.gov However, as the packing density increases, steric crowding forces the phenyl rings into a more upright, tilted, or edge-to-face configuration to minimize repulsive forces. nih.gov These groups are not rigidly fixed in place; they possess rotational and vibrational mobility. This dynamic behavior influences the surface energy, wettability, and frictional properties of the film.
The following table outlines the factors influencing the orientation of interfacial phenyl groups.
| Factor | Influence on Phenyl Group Orientation |
| Low Surface Coverage | Tends to adopt a "face-to-face" or parallel orientation to the surface to maximize surface interaction. nih.gov |
| High Surface Coverage | Steric crowding promotes an "edge-to-face" or upright orientation to minimize intermolecular repulsion. nih.gov |
| Intermolecular Forces | π-π stacking interactions can favor specific arrangements between phenyl groups on adjacent molecules. |
| Temperature | Increased thermal energy leads to greater rotational and vibrational mobility. |
Modulation of Surface Properties through Silane Functionalization
The functionalization of surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tuning of surface properties for a vast array of applications. This compound, with its unique molecular architecture combining a long aliphatic chain and bulky phenyl groups, presents a compelling case for in-depth investigation into its role in modifying surface characteristics and enhancing interfacial performance in hybrid material systems. The interplay between the octadecyl chain's contribution to hydrophobicity and molecular packing, and the triphenylsilyl group's influence on thermal stability and polymer compatibility, dictates its effectiveness in surface engineering.
Advanced Characterization of Surface Morphologies (e.g., AFM, Ellipsometry)
The modification of substrates with long-chain alkylsilanes, such as those bearing an octadecyl group, profoundly impacts surface morphology and properties. Techniques like Atomic Force Microscopy (AFM) and ellipsometry are crucial for characterizing these changes at the nanoscale.
AFM studies on surfaces treated with long-chain alkylsilanes typically reveal the formation of self-assembled monolayers (SAMs). The ordering and packing of these monolayers are highly dependent on the length of the alkyl chain. For instance, trichloro(octadecyl)silane is a widely used alkyltrichlorosilane for synthesizing SAMs on silicon dioxide. sigmaaldrich.combiocompare.com The long octadecyl chains promote van der Waals interactions, leading to the formation of dense, well-ordered layers. researchgate.net This ordering can significantly reduce surface roughness, creating a more uniform surface at the molecular level.
The hydrophobicity of surfaces functionalized with alkylsilanes is directly related to the alkyl chain length. Longer chains generally lead to higher water contact angles, indicating increased hydrophobicity. mdpi.com This is due to the low surface energy of the exposed methyl groups of the packed alkyl chains. However, excessively long chains can sometimes lead to disordered molecules, which may slightly decrease the water contact angle. mdpi.com
Ellipsometry is a powerful technique for measuring the thickness of the deposited silane layers. For octadecylsilanes, the measured thickness is consistent with a vertically oriented monolayer of the octadecyl chains. This confirms the formation of a well-defined self-assembled layer.
The following interactive data table illustrates the effect of alkyl chain length on the water contact angle of modified surfaces, a key indicator of surface energy and hydrophobicity. While specific data for this compound is not available, the trend for other octadecylsilanes provides a strong indication of its expected behavior.
| Silane Compound | Alkyl Chain Length | Substrate | Water Contact Angle (°) |
| Methyltrimethoxysilane | C1 | Glass | ~70-80 |
| Octyltrimethoxysilane | C8 | Glass | ~100-110 |
| Octadecyltrimethoxysilane | C18 | Glass | ~105-115 |
| Trichloro(octadecyl)silane | C18 | Silicon Dioxide | ~110-112 |
Note: The data presented are representative values from various studies and may vary depending on the specific deposition conditions and substrate.
Interfacial Adhesion and Compatibility in Hybrid Materials Systems
The performance of hybrid materials, such as polymer composites, is critically dependent on the adhesion and compatibility between the organic matrix and the inorganic filler or substrate. Silane coupling agents play a pivotal role in bridging this interface. researchgate.netmdpi.com The bifunctional nature of these molecules allows them to form covalent bonds with the inorganic surface and interact favorably with the polymer matrix. researchgate.net
In the case of this compound, the silane head group would react with hydroxyl groups on an inorganic surface (like silica or metal oxides) to form stable siloxane bonds (Si-O-Si). The long octadecyl chain, being non-polar, enhances compatibility with non-polar polymer matrices through van der Waals interactions. mdpi.com This is particularly beneficial in composites where the polymer matrix is hydrophobic, such as polyethylene (B3416737) or polypropylene (B1209903).
Reactivity Studies and Mechanistic Investigations of Octadecyl Triphenyl Silane
Radical Chemistry Involving Silicon-Centered Radicals Derived from Octadecyl(triphenyl)silane
Silicon-centered radicals, or silyl (B83357) radicals, are key intermediates in a variety of synthetic transformations. The generation of a radical species from a stable tetra-substituted silane (B1218182) like this compound is not direct. Instead, the principles of reactivity are best understood by examining the behavior of the analogous hydrosilane, triphenylsilane (B1312308) (Ph₃SiH), which readily forms the triphenylsilyl radical (Ph₃Si•). The presence of the long octadecyl chain would primarily introduce steric hindrance around the silicon center, potentially influencing reaction rates and selectivity.
The most common method for generating silyl radicals is through the abstraction of a hydrogen atom from a hydrosilane by another radical species (X•), often initiated by light or heat. wiley.com For a precursor like triphenylsilane, this can be represented as:
Ph₃SiH + X• → Ph₃Si• + XH
The stability of the resulting silyl radical is influenced by the substituents attached to the silicon atom.
Aryl Substituents: Phenyl groups can stabilize the radical through delocalization of the unpaired electron into the aromatic π-system. However, despite this, the triphenylsilyl radical (Ph₃Si•) is significantly more reactive than its carbon analogue, the triphenylmethyl radical (Ph₃C•). wiley.com
Alkyl Substituents: Bulky alkyl groups, such as the octadecyl chain, contribute to the kinetic persistence of the radical by sterically shielding the reactive silicon center. wiley.com This steric hindrance can slow down subsequent reactions. The stability of alkyl-substituted radicals generally follows the trend: tertiary > secondary > primary, which is attributed to hyperconjugation and decreasing C-H bond dissociation energies. libretexts.orgpressbooks.pub
The geometry of silyl radicals is typically pyramidal, in contrast to the planar or nearly planar geometry of many carbon-centered radicals. wiley.com The presence of bulky substituents like phenyl and octadecyl groups can influence this geometry, affecting the radical's reactivity.
| Substituent Type | Stabilizing Effect | Mechanism | Example Group |
|---|---|---|---|
| Aryl | Electronic | Delocalization of the unpaired electron into the aromatic ring. | Phenyl |
| Bulky Alkyl | Kinetic/Steric | Shielding the radical center from reacting with other molecules. | Octadecyl, tert-Butyl |
| Silyl | Electronic | Delocalization and hyperconjugation effects. | Trimethylsilyl |
Hydrosilanes are effective reducing agents in radical chain reactions, where they act as hydrogen-atom donors. researchgate.netresearchgate.net The key step is the hydrogen-atom transfer (HAT) from the silane to a carbon-centered radical (R•), propagating the radical chain and forming the desired reduced product (RH). nih.govnih.gov
R• + Ph₃SiH → RH + Ph₃Si•
The efficiency of this process depends on the rate of hydrogen transfer. The kinetics of HAT from silanes to various radicals have been studied extensively. nih.govresearchgate.netacs.org The rate of this reaction is influenced by the strength of the Si-H bond being broken and the nature of the accepting radical. Organosilanes generally have weaker Si-H bonds compared to C-H bonds in alkanes, making them excellent hydrogen donors in radical reactions. In some cases, thiols can be used as polarity reversal catalysts to facilitate HAT from organosilanes to alkyl radicals, enabling the reduction of substrates like alkyl halides. rsc.org
A fundamental reaction of silyl radicals is their addition to carbon-carbon multiple bonds, a process central to radical hydrosilylation. researchgate.netlibretexts.org The triphenylsilyl radical, generated from triphenylsilane, can add to alkenes and alkynes to form a new carbon-centered radical, which then abstracts a hydrogen atom from another silane molecule to complete the hydrosilylation and propagate the chain. researchgate.netorganic-chemistry.org
Step 1: Addition Ph₃Si• + CH₂=CHR → Ph₃Si-CH₂-C•HR
Step 2: Hydrogen-Atom Transfer Ph₃Si-CH₂-C•HR + Ph₃SiH → Ph₃Si-CH₂-CH₂R + Ph₃Si•
Hydrosilylation Catalysis with this compound and its Derivatives
Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, can also be achieved with high efficiency and selectivity using transition metal catalysts. mdpi.com While this compound itself lacks the requisite Si-H bond for this reaction, its derivative, triphenylsilane, is a common substrate, and the mechanistic principles are directly applicable. The bulky octadecyl group would be expected to influence catalyst activity and product selectivity primarily through steric effects.
A wide range of transition metals, including platinum, rhodium, palladium, and nickel, catalyze hydrosilylation. mdpi.comacs.org The most widely accepted mechanism for platinum catalysts is the Chalk-Harrod mechanism. mdpi.comprinceton.edunih.gov
The key steps of the Chalk-Harrod mechanism are:
Oxidative Addition: The hydrosilane (e.g., Ph₃SiH) reacts with the low-valent metal complex, breaking the Si-H bond and forming a metal-hydride-silyl complex.
Olefin Coordination: The unsaturated substrate (alkene or alkyne) coordinates to the metal center.
Migratory Insertion: The alkene inserts into the metal-hydride (M-H) bond. This is typically the rate-determining and regioselectivity-determining step.
Reductive Elimination: The alkyl-silyl group is eliminated from the metal center, forming the C-Si bond of the final product and regenerating the active catalyst.
An alternative, the "modified" Chalk-Harrod mechanism, involves the insertion of the alkene into the metal-silyl (M-Si) bond instead of the M-H bond. nih.gov The operative mechanism can depend on the specific catalyst, silane, and substrate used.
| Mechanism | Key Steps | Common Catalysts |
|---|---|---|
| Chalk-Harrod | 1. Oxidative Addition of Si-H 2. Alkene Insertion into M-H bond 3. Reductive Elimination | Platinum (e.g., Speier's, Karstedt's), Rhodium |
| Modified Chalk-Harrod | 1. Oxidative Addition of Si-H 2. Alkene Insertion into M-Si bond 3. Reductive Elimination | Later Transition Metals, some Platinum systems |
| Radical Chain | 1. Silyl Radical Generation 2. Radical Addition to Alkene 3. Hydrogen Atom Transfer | Radical Initiators (AIBN, Peroxides) |
Controlling the selectivity of hydrosilylation is crucial for its synthetic utility.
Regioselectivity: This refers to which carbon of the unsaturated bond the silyl group attaches to. In the hydrosilylation of terminal alkenes, addition of the silyl group to the terminal carbon (C1) gives the linear, anti-Markovnikov product, while addition to the internal carbon (C2) gives the branched, Markovnikov product. For terminal alkynes, this results in α- or β-adducts. Catalyst and ligand design are paramount in controlling this outcome. rsc.orglibretexts.orgnih.gov For example, some rhodium and iridium catalysts are known to be β-selective, while others can be engineered to be α-selective. rsc.org The steric bulk of the silane is also a critical factor; a large substituent like the octadecyl(triphenyl)silyl group would strongly favor addition to the less sterically hindered position of the substrate. pkusz.edu.cnnih.gov
Chemoselectivity: This relates to the preferential reaction of one functional group over another in a molecule. For instance, a catalyst might selectively hydrosilylate a C=C bond in the presence of a C=O group. The choice of metal catalyst and reaction conditions can be tuned to achieve high chemoselectivity. acs.org Directing groups on the substrate can also be used to control both regio- and chemoselectivity by coordinating to the metal center and guiding the addition to a specific site. acs.org
Oligomerization and Polymerization Behavior of this compound
The oligomerization and polymerization of silanes are complex processes governed by the hydrolysis of precursor molecules followed by the condensation of the resulting silanols. The specific structure of this compound, with its bulky substituents, imposes significant steric constraints that dictate its reactivity and the architecture of any resulting products.
Kinetics and Mechanisms of Silanol (B1196071) Condensation
Hydrolysis: The initial step where hydrolyzable groups (like alkoxy or chloro groups) on the silicon atom are replaced by hydroxyl groups in the presence of water.
Condensation: The subsequent reaction between silanol groups to form siloxane bridges. nih.gov
The kinetics of these reactions are highly sensitive to factors such as pH, temperature, solvent, and catalyst presence. tandfonline.combohrium.com However, the molecular structure of the silane itself, particularly the nature of the organic substituents on the silicon atom, plays a paramount role. Steric and inductive effects of these substituents significantly influence the reaction rates. nih.gov
Mechanisms of Condensation
The mechanism of silanol condensation can vary with the reaction conditions. In general, the reaction can be catalyzed by either acids or bases. nih.gov
Acid-Catalyzed Mechanism: The reaction is initiated by the protonation of a silanol group, making the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by another neutral silanol molecule. nih.gov
Base-Catalyzed Mechanism: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). This anion then attacks a neutral silanol molecule. The proposed mechanism is often an SN2-Si type, involving a penta- or hexavalent transition state. nih.gov
Steric Effects on Reaction Kinetics
Steric hindrance is a critical factor in the condensation of silanols. Bulky substituents on the silicon atom impede the approach of other molecules, thereby slowing down the reaction rate. elsevier.esresearchgate.net Studies on various alkoxysilanes have shown that both hydrolysis and condensation rates decrease with increasing size of the alkyl groups. For instance, condensation is significantly faster for methyltriethoxysilane compared to octyltriethoxysilane, as the long alkyl chain in the latter prevents efficient interaction between oligomeric species. researchgate.net
In the case of this compound, the silicon atom is bonded to three bulky phenyl groups and one long n-octadecyl chain. This structure creates substantial steric crowding around the silicon center. Consequently, the corresponding silanol, octadecyl(triphenyl)silanol, is expected to exhibit very low reactivity towards self-condensation. The bulky groups would effectively shield the hydroxyl group, making nucleophilic attack by another silanol molecule exceptionally difficult.
The expected impact of steric hindrance on the condensation rate of various silanols is summarized in the table below.
| Silanol Type | Substituents | Relative Steric Hindrance | Predicted Condensation Rate |
|---|---|---|---|
| Methylsilanetriol | -CH₃, -OH, -OH | Low | High |
| Octylsilanetriol | -C₈H₁₇, -OH, -OH | Moderate | Moderate |
| Di-tert-butyldisilanol | -C(CH₃)₃, -C(CH₃)₃ | High | Low |
| Octadecyl(triphenyl)silanol | -C₁₈H₃₇, -C₆H₅, -C₆H₅, -C₆H₅ | Very High | Very Low |
Formation of Polysiloxane Networks
The structure of the polysiloxane formed is directly dependent on the functionality of the monomeric silanol precursor, which is defined by the number of hydroxyl groups per molecule.
Monofunctional Silanols (R₃SiOH): Can only form a single siloxane bond, resulting in the formation of a dimer.
Difunctional Silanols (R₂Si(OH)₂): Can form two siloxane bonds, leading to the formation of linear polymer chains or cyclic species.
Trifunctional Silanols (RSi(OH)₃): Can form three siloxane bonds, resulting in the formation of highly branched or cross-linked three-dimensional networks. nih.gov
Octadecyl(triphenyl)silanol, derived from the hydrolysis of a suitable this compound precursor, is a monofunctional silanol. It possesses only one reactive hydroxyl group. Due to this monofunctionality, its self-condensation cannot lead to the formation of a polymer chain or a cross-linked network. The reaction is terminated after the formation of a single Si-O-Si bond, yielding a dimer.
Therefore, this compound is not a suitable precursor for forming polysiloxane networks through self-condensation. Its role in polymerization would be limited to that of a chain terminator if introduced into a system with di- or trifunctional silanes.
The relationship between silane functionality and the resulting polysiloxane structure is detailed in the table below.
| Silane Functionality | Example Precursor | Resulting Polysiloxane Structure |
|---|---|---|
| Monofunctional | R₃SiOH (e.g., Octadecyl(triphenyl)silanol) | Dimer (R₃Si-O-SiR₃) |
| Difunctional | R₂Si(OH)₂ (e.g., Dimethyldisilanol) | Linear Chains and Rings |
| Trifunctional | RSi(OH)₃ (e.g., Methylsilanetriol) | Cross-linked Networks (Silsesquioxanes) |
| Tetrafunctional | Si(OH)₄ (Silicic Acid) | Highly Cross-linked 3D Networks (Silica) |
Computational Chemistry and Theoretical Modeling of Octadecyl Triphenyl Silane Systems
Quantum Chemical Studies on Electronic Structure and Reactivity
Quantum chemical methods are employed to understand the fundamental electronic properties of molecules, which in turn govern their chemical reactivity. mdpi.com These approaches solve approximations of the Schrödinger equation to determine the electronic wavefunction and energy of a system.
Density Functional Theory (DFT) has become a primary tool in quantum chemistry for studying the electronic structure of molecules. mdpi.comsemanticscholar.org Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the electron density, a simpler, three-dimensional quantity. mdpi.com This approach provides a balance between computational cost and accuracy, making it suitable for systems as large as phenylsilanes. researchgate.net
Studies on analogous phenylsilane (B129415) systems (Ph₄₋ₙSiHₙ) using DFT, in conjunction with X-ray emission spectroscopy, have elucidated their electronic structure. researchgate.net The analysis shows that the energy structure is largely determined by the energy levels of the phenyl ligands, which are weakly perturbed by the central silicon atom's valence orbitals. researchgate.net For octadecyl(triphenyl)silane, DFT can be used to calculate a range of molecular and electronic properties. scirp.orgnih.gov These descriptors are crucial for predicting the molecule's behavior in various chemical environments.
Table 1: Molecular Properties Calculable by DFT for this compound
| Property Category | Specific Descriptors | Significance |
| Geometric Properties | Optimized molecular geometry, Bond lengths, Bond angles | Provides the most stable three-dimensional structure of the molecule. nih.gov |
| Electronic Properties | HOMO/LUMO energies, Energy gap, Electron density distribution | Determines electronic transition energies, sites of electrophilic/nucleophilic attack, and overall reactivity. scirp.org |
| Spectroscopic Properties | Vibrational frequencies (IR/Raman spectra), Electronic transition energies (UV-Vis spectra) | Allows for direct comparison with and interpretation of experimental spectroscopic data. nih.gov |
| Reactivity Descriptors | Chemical potential, Hardness, Softness, Electrophilicity index | Quantifies the molecule's tendency to accept or donate electrons and participate in chemical reactions. scirp.org |
Understanding the chemical reactions of this compound, such as its hydrolysis and condensation to form self-assembled monolayers, requires detailed analysis of reaction pathways. researchgate.net Computational methods can map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products. consensus.app
A critical aspect of this analysis is the characterization of transition states—the highest energy point along a reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate. consensus.app Techniques like conventional transition state theory (TST) are used to calculate these rates. consensus.app For the silanization reaction, which involves the reaction of silane (B1218182) headgroups with surface hydroxyls, DFT can be used to model the intermediate steps. researchgate.net
The general mechanism involves:
Hydrolysis: The reactive groups on the silicon atom (e.g., chloro- or alkoxy- groups, though triphenylsilane (B1312308) itself is less reactive) are hydrolyzed by water to form silanols (Si-OH). mdpi.com
Physisorption: The resulting silanol (B1196071) molecules physically adsorb onto the substrate surface, often aided by hydrogen bonding with surface hydroxyl groups.
Condensation (Chemisorption): A covalent Si-O-Substrate bond is formed through a condensation reaction, releasing a water molecule. Simultaneously, lateral condensation between adjacent silanol molecules can occur, forming a cross-linked siloxane (Si-O-Si) network. mdpi.com
Computational analysis of these steps for this compound would involve calculating the energy barriers for Si-C bond cleavage (less likely) or reactions involving the silicon center, and determining the structure of the transition states for hydrolysis and condensation reactions.
Molecular Dynamics (MD) Simulations for Interfacial Phenomena and Conformation
While quantum mechanics excels at describing chemical reactions and electronic properties, Molecular Dynamics (MD) simulations are the preferred tool for studying the physical movement and collective behavior of large numbers of molecules over time. osti.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like self-assembly and behavior at interfaces. nih.gov
The formation of self-assembled monolayers (SAMs) from organosilanes like this compound is a dynamic process ideally suited for MD simulation. Simulations can model the entire process, from the initial approach of silane molecules to a substrate from a solvent to their final arrangement in a stable monolayer. researchgate.net
The process can be broken down into distinct stages observable through simulation:
Initial Adsorption: Molecules from the solution begin to adsorb onto the substrate surface. The rate and nature of this initial coverage can be studied.
Island Formation: As more molecules adsorb, they begin to aggregate into two-dimensional "islands" or domains on the surface. researchgate.net
Island Growth and Coalescence: These islands grow as more molecules attach to their peripheries, eventually coalescing to cover the entire surface.
MD simulations can provide key insights into the stability of the resulting SAM. By analyzing intermolecular interactions (e.g., van der Waals forces between the octadecyl chains) and the strength of the headgroup-substrate linkage, researchers can predict the monolayer's structural integrity, packing density, and resistance to environmental factors. researchgate.net The bulky nature of the triphenylsilyl headgroup would significantly influence the packing density and ordering of the octadecyl chains compared to smaller headgroups like trichlorosilane.
MD simulations are a powerful tool for investigating the detailed molecular behavior at the interface between a material and its environment. osti.govmdpi.com For a surface modified with this compound, MD can be used to model the interactions between the functionalized surface and various liquids or other materials. researchgate.netresearchgate.net
Key areas of investigation include:
Interfacial Structure: Simulations can reveal the precise orientation and conformation of the silane molecules at the interface, including the tilt angle of the alkyl chains and the arrangement of the phenyl groups.
Solvent Behavior: The simulation can show how solvent molecules (e.g., water) organize near the hydrophobic surface, providing density profiles that show layering and depletion effects. osti.gov
Diffusion and Transport: The diffusion coefficients of molecules near the interface can be calculated, offering insight into how the monolayer acts as a barrier to transport. mdpi.com
Interfacial Energy: The interfacial tension between the functionalized surface and a liquid can be calculated, providing a quantitative measure of properties like hydrophobicity. researchgate.net
These simulations are crucial for understanding how the molecular-level structure of the this compound layer gives rise to macroscopic properties such as wetting, adhesion, and friction.
Development and Validation of Force Fields for Complex Organosilane Systems
The accuracy of any MD simulation is fundamentally dependent on the quality of the force field used. nih.gov A force field is a set of mathematical functions and parameters that describe the potential energy of a system of particles (atoms) as a function of their positions. nih.govnih.gov It includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions like van der Waals and electrostatic forces. nih.gov
A significant challenge in simulating organosilane systems has been the lack of accurate and transferable force field parameters for silicon-containing compounds in mainstream force fields like AMBER or CHARMM. nih.govresearchgate.netrsc.org Therefore, considerable effort is dedicated to developing and validating new force fields specifically for these systems.
The development process typically involves:
Parameter Generation: Initial parameters are often derived from quantum chemical calculations on small, representative molecules. These calculations provide data on equilibrium bond lengths, angles, and the energy profiles of torsional rotations.
Parameter Optimization: The parameters are then refined by fitting simulation results to a wide range of experimental data. This data can include thermodynamic properties of liquids (e.g., density, enthalpy of vaporization) and structural data. nih.gov
Validation: The final force field is validated by testing its ability to predict properties for molecules and systems that were not included in the parameterization set. This ensures the transferability and predictive power of the force field.
Recent efforts have focused on creating organosilane parameters compatible with established biomolecular force fields, such as the General Amber Force Field (GAFF), to enable the simulation of hybrid organic-inorganic systems. researchgate.netrsc.org The goal is to create modular and transferable parameter sets that can accurately model a wide variety of organosilicon molecules, from simple silanes to complex polymers and surface coatings. nih.gov
Table 2: Components of a Typical Organosilane Force Field
| Energy Term | Description | Mathematical Form (Example) |
| Bond Stretching | Energy required to stretch or compress a covalent bond from its equilibrium length. | E_bond = k_b (r - r_0)² |
| Angle Bending | Energy required to bend the angle between three bonded atoms from its equilibrium value. | E_angle = k_θ (θ - θ_0)² |
| Dihedral Torsion | Energy associated with the rotation around a central bond, describing barriers to rotation. | E_dihedral = Σ V_n [1 + cos(nφ - γ)] |
| Non-Bonded (van der Waals) | Describes short-range repulsion and long-range attraction between atoms (Lennard-Jones potential). | E_vdw = 4ε [ (σ/r)¹² - (σ/r)⁶ ] |
| Non-Bonded (Electrostatic) | Describes the Coulombic interaction between atomic partial charges. | E_elec = (q_i q_j) / (4πε_0 r_ij) |
Developing a robust force field for this compound would require careful parameterization of the interactions involving the silicon atom, its bonds to the phenyl carbons and the octadecyl chain, and the complex torsional potentials of the phenyl groups.
Advanced Research Applications in Materials Science
Development of Stationary Phases for High-Performance Liquid Chromatography (HPLC)
The performance of HPLC is critically dependent on the chemistry of the stationary phase, which governs the interactions that separate components of a mixture. The combination of octadecyl and triphenyl moieties within a single silane (B1218182) molecule offers a unique platform for creating mixed-mode stationary phases with tunable selectivity.
In reversed-phase liquid chromatography (RPLC), stationary phases modified with long alkyl chains, such as octadecylsilane (B103800) (C18), are the most common choice. chromatographytoday.comveeprho.com These phases separate analytes primarily based on hydrophobicity. However, stationary phases incorporating phenyl groups offer alternative separation mechanisms, including π-π, dipole-dipole, and hydrogen-bonding interactions. nih.govnih.gov
A stationary phase synthesized from Octadecyl(triphenyl)silane chemically bonded to silica (B1680970) particles would merge these two functionalities. The octadecyl chain provides strong hydrophobic retention, similar to traditional C18 columns, which is effective for separating nonpolar compounds. restek.com Simultaneously, the triphenyl group introduces a different mode of interaction. The aromatic rings can engage in π-π stacking interactions with aromatic or unsaturated analytes, providing selectivity that is distinct from that of purely aliphatic phases. chromatographyonline.com Research on triphenyl-modified stationary phases has shown they are promising candidates for mixed-mode chromatography due to their numerous interaction possibilities. nih.gov Furthermore, the bulky nature of the triphenylsilyl group can effectively shield underlying residual silanol (B1196071) groups on the silica surface, minimizing undesirable interactions that can lead to peak tailing and poor chromatographic performance, especially with basic compounds. nih.gov This dual-nature functionality allows for the enhanced separation of complex mixtures containing compounds with varied polarity and aromaticity.
Mixed-mode chromatography (MMC) intentionally uses stationary phases capable of multiple, distinct interactions to achieve superior separations. chromatographyonline.comchromatographyonline.com A stationary phase based on this compound is a prime example of a mixed-mode system, offering a combination of hydrophobic and aromatic interactions. nih.gov
The retention of solutes on such a phase is a complex interplay of several molecular forces. The dominant mechanisms include:
Hydrophobic Interactions : Driven by the long C18 alkyl chain, this is the primary retention mechanism for non-polar analytes in aqueous-organic mobile phases. chromatographyonline.com
π-π and Cation-π Interactions : The electron-rich phenyl rings of the triphenylsilyl group can interact strongly with analytes containing aromatic rings or cationic charges. nih.gov
Hydrogen Bonding : The triphenylsilyl moiety can act as a hydrogen bond acceptor, providing an additional retention mechanism for polar analytes. nih.gov
Dipole-Dipole Interactions : Polar functional groups on analytes can interact with the dipole moment of the stationary phase ligand.
The strength of these interactions can be precisely controlled by adjusting the composition of the mobile phase. researchgate.net For instance, increasing the organic solvent content in the mobile phase weakens hydrophobic interactions, while the choice of solvent (e.g., methanol (B129727) vs. acetonitrile) can modulate π-π interactions differently. nih.gov The pH and ionic strength of the mobile phase can be altered to influence electrostatic interactions, such as cation-π forces. chromatographytoday.com This multi-faceted retention mechanism provides chromatographers with exceptional flexibility to optimize separations for complex samples that are difficult to resolve on single-mode stationary phases. chromatographyonline.com
Engineering of Protective Coatings and Corrosion Inhibition Systems
Silane-based coatings are widely investigated as environmentally friendly alternatives to traditional chromate (B82759) conversion coatings for protecting metallic substrates from corrosion. mdpi.commdpi.com The molecular structure of this compound is well-suited for forming dense, water-repellent, and durable protective layers.
This compound can be used to form highly organized, thin films on various substrates through a process known as self-assembly. gelest.com These self-assembled monolayers (SAMs) are typically fabricated by exposing a hydroxylated surface (like that of metals, glass, or silicon wafers) to a solution containing the silane or through vapor phase deposition. nih.govresearchgate.net The silane headgroup chemically bonds to the substrate surface, while the long octadecyl chains and triphenyl groups orient away from it. gelest.com
This molecular arrangement creates a densely packed, low-energy surface with significant hydrophobic character. The performance of these coatings is evaluated using several key metrics:
Hydrophobicity : Measured by the water contact angle (WCA). Long-chain alkylsilane coatings routinely achieve high WCAs, indicating excellent water repellency which prevents corrosive electrolytes from reaching the metal surface. mdpi.comresearchgate.net
Corrosion Resistance : Assessed using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) in a corrosive medium (e.g., NaCl solution). mdpi.comresearchgate.net A high impedance value from EIS signifies a highly effective barrier against corrosion.
Adhesion and Thickness : The coating's adhesion to the substrate and its thickness are crucial for its protective function. Silane coatings can form strong covalent bonds with the substrate, ensuring good adhesion. mdpi.com
The bulky triphenyl groups in this compound can contribute to a more tightly packed and sterically hindered monolayer, further enhancing its barrier properties compared to simple long-chain alkylsilanes.
Table 1: Typical Performance Characteristics of Alkylsilane-Based Protective Coatings
| Property | Measurement Technique | Typical Result | Significance |
|---|---|---|---|
| Hydrophobicity | Water Contact Angle (WCA) | >100° | Indicates a non-wetting surface that repels water. |
| Corrosion Current (icorr) | Potentiodynamic Polarization | Significant reduction vs. uncoated substrate | Lower current signifies a slower rate of corrosion. |
| Impedance Modulus (|Z|) | Electrochemical Impedance Spectroscopy (EIS) | Increase of several orders of magnitude | Higher impedance indicates a more effective barrier to ion flow. |
A critical challenge for the real-world application of protective coatings is their long-term durability. biolinscientific.com The primary degradation mechanism for silane-based coatings is the hydrolysis of the siloxane (Si-O-Si) and silane-substrate (Si-O-Metal) bonds. mdpi.com Prolonged exposure to water or humid environments can cause the gradual breakdown of the monolayer, leading to a decrease in hydrophobicity and a loss of protective function. mdpi.com
Tailored Materials for Optoelectronic and Display Technologies
The unique electronic and physical properties of this compound make it a candidate for applications in the field of optoelectronics, both as a functional material within devices and as a surface modification agent for substrates.
Research has demonstrated that triphenylsilane-containing molecules are effective host materials for phosphorescent organic light-emitting diodes (OLEDs). researchgate.netingentaconnect.com The triphenylsilane (B1312308) moiety is incorporated into the host material's structure to increase thermal stability and to help achieve a high triplet energy level, which is crucial for efficiently hosting blue and green phosphorescent emitters. researchgate.netkisti.re.kr This leads to OLED devices with high external quantum efficiencies. ingentaconnect.com
Beyond its role in the active layers, this compound can be used to form self-assembled monolayers (SAMs) on substrates used in displays and other optoelectronic devices, such as glass, silicon wafers, or transparent conductive oxides like ITO. gelest.comdeepseasilicone.com The formation of such a monolayer serves several critical functions:
Surface Energy Control : The octadecyl chains create a hydrophobic, low-energy surface, which can be used to control the wetting and adhesion of subsequently deposited organic semiconductor or polymer layers. scientificlabs.com
Interfacial Layer : As an interlayer on electrodes, silane SAMs can tune the work function of the conductor, which minimizes the energy barrier for charge injection or extraction, thereby improving device efficiency. gelest.com
Passivation and Protection : The dense, hydrophobic monolayer can passivate the surface, protecting sensitive layers from moisture and other environmental contaminants that can degrade device performance and lifetime. gelest.comsigmaaldrich.com
The dual functionality of this compound—combining the electronically active triphenylsilane core with the surface-modifying octadecyl chain—allows it to be a versatile component in the fabrication of advanced and durable optoelectronic devices.
Table 2: Functions of Silane-Based SAMs in Optoelectronic Devices
| Application Area | Function of SAM | Resulting Benefit |
|---|---|---|
| OLED Displays | Surface energy modification on substrates | Improved morphology and adhesion of organic layers. |
| Organic Transistors (OTFTs) | Passivation of gate dielectric | Reduced charge trapping, higher charge carrier mobility. |
| Electrodes (e.g., ITO, Gold) | Work function modification | Enhanced charge injection/extraction efficiency. |
| General Device Fabrication | Hydrophobic/protective layer | Increased device lifetime and environmental stability. |
Interfacial Control in Liquid Crystal Displays and Related Devices
The precise alignment of liquid crystal (LC) molecules at substrate surfaces is fundamental to the operation of liquid crystal displays (LCDs). This alignment is controlled by a thin surface layer, and organosilanes are pivotal in creating these layers. Long-chain alkylsilanes, analogous in function to this compound, are used to form self-assembled monolayers (SAMs) that dictate the orientation of LC molecules. jbnu.ac.krresearchgate.net
When applied to a substrate like glass or indium tin oxide (ITO), the silane head of the molecule anchors to the surface. The long octadecyl chains then orient themselves away from the surface, creating a dense, non-polar, low-energy interface. koreascience.krsci-hub.se According to the Friedel–Creagh–Kmetz rule, vertical (or homeotropic) alignment of liquid crystal molecules is favored when the surface energy of the alignment layer is lower than the surface tension of the liquid crystal. nih.gov The long alkyl chains of compounds like octadecyltrichlorosilane (B89594) (OTS) effectively lower the surface energy, inducing the desired homeotropic alignment crucial for Vertically Aligned (VA) mode LCDs. jbnu.ac.krkoreascience.kr
By introducing a small amount of an octadecyl-functionalized silane into the liquid crystal mixture, a uniform vertical alignment layer can be formed in situ, eliminating the need for conventional polyimide rubbing techniques which can introduce dust and static charge. jbnu.ac.kr This self-constructing alignment method offers a pathway to more reliable and cost-effective manufacturing of LC devices, including those with curved surfaces. jbnu.ac.kr The bulky triphenyl group of this compound would further contribute to the steric interactions at the interface, potentially influencing the pretilt angle and stability of the liquid crystal alignment.
Role as Advanced Coupling Agents in Polymer Composites
This compound, when used as a coupling agent, functions through the following mechanism:
Inorganic Surface Reaction : The silane portion of the molecule reacts with hydroxyl groups present on the surface of inorganic fillers, forming stable covalent siloxane (Si-O-Si) bonds.
Organic Matrix Interaction : The long, non-polar octadecyl chain and the aromatic triphenyl groups extend into the polymer matrix. The octadecyl chain, being a long hydrocarbon, provides excellent compatibility with non-polar thermoplastic polymers such as polyethylene (B3416737) and polypropylene (B1209903) through van der Waals forces and physical entanglement. This enhances the wettability of the filler by the polymer and strengthens the interfacial bond. russoindustrial.ruresearchgate.net
This dual functionality allows for a significant improvement in the composite's properties.
Optimization of Interfacial Adhesion and Mechanical Reinforcement
The efficacy of a polymer composite is heavily dependent on the strength of the bond between the matrix and the reinforcement. Poor adhesion leads to voids, moisture absorption, and inefficient stress transfer, compromising the mechanical properties of the final material. researchgate.net By forming a strong and durable link between the filler and the polymer, this compound optimizes this interfacial adhesion.
The improved adhesion directly translates to enhanced mechanical reinforcement. When a mechanical load is applied to the composite, the coupling agent facilitates the efficient transfer of stress from the flexible polymer matrix to the high-strength filler particles or fibers. nih.gov This results in significant improvements in the composite's tensile strength, flexural modulus, and impact resistance. The hydrophobic nature of the octadecyl chain also improves the composite's resistance to moisture, preventing degradation of the interfacial bond in humid environments and enhancing long-term durability. russoindustrial.ru
| Property | Un-treated Filler Composite | Silane-Treated Filler Composite | Mechanism of Improvement |
|---|---|---|---|
| Tensile Strength | Low | High | Efficient stress transfer from matrix to filler. |
| Flexural Modulus | Low | High | Improved stiffness due to strong interfacial bonding. |
| Impact Strength | Low | High | Enhanced energy dissipation at the interface. |
| Water Absorption | High | Low | Hydrophobic barrier at the filler surface prevents water ingress. |
Functional Materials Development (e.g., superhydrophobic surfaces)
The development of functional materials with tailored surface properties is a major goal in materials science. Superhydrophobic surfaces, which exhibit extreme water repellency, are of particular interest for applications such as self-cleaning coatings, anti-icing surfaces, and corrosion prevention. nih.gov The creation of such surfaces requires two key features: low surface energy and a hierarchical micro/nano-scale surface roughness.
Organosilanes with long alkyl chains, such as this compound, are highly effective at creating low-energy surfaces. gelest.comfrontiersin.org The long C18 hydrocarbon chain presents a non-polar, water-repellent interface. When applied to a surface, these silane molecules can self-assemble, creating a coating that dramatically increases the water contact angle, a key measure of hydrophobicity. mdpi.com
To achieve superhydrophobicity (water contact angles >150°), this chemical modification is combined with the creation of surface roughness. Silane chemistry can be used to generate hierarchical structures. For example, a controlled reaction of long-chain organosilanes with a stoichiometric amount of water can create micro- and nano-scale siloxane aggregates. researchgate.net When these aggregates are coated onto a substrate, they form a rough, textured surface. This texture traps air pockets beneath water droplets, leading to the superhydrophobic "Lotus effect" where droplets bead up and roll off easily. nih.gov The combination of the inherent hydrophobicity from the octadecyl chains and the engineered roughness allows for the creation of robust and highly functional waterproof materials. researchgate.net
| Surface Modifier | Typical Water Contact Angle | Surface Energy | Wettability Classification |
|---|---|---|---|
| Unmodified Silica/Glass | < 30° | High | Hydrophilic |
| Methylsilane (C1) | ~70-80° | Medium | Moderately Hydrophobic |
| Octylsilane (C8) | ~100-110° | Low | Hydrophobic |
| Octadecylsilane (C18) | ~110-120° | Very Low | Highly Hydrophobic |
| Octadecylsilane on Roughened Surface | > 150° | Extremely Low | Superhydrophobic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
